

The Strategic Integration of MS-Peg12-thp in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **MS-Peg12-thp**

Cat. No.: **B3329127**

[Get Quote](#)

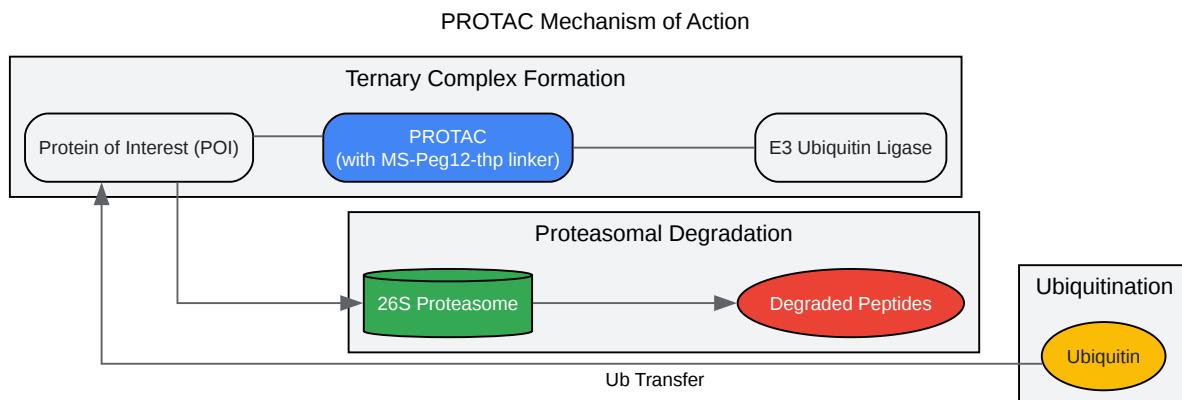
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **MS-Peg12-thp**, a heterobifunctional linker critical to the advancement of Proteolysis Targeting Chimeras (PROTACs). With a confirmed molecular formula of C₃₀H₆₀O₁₆S and a molecular weight of 708.85 g/mol, **MS-Peg12-thp** serves as a crucial component in the rational design of next-generation therapeutics aimed at targeted protein degradation.

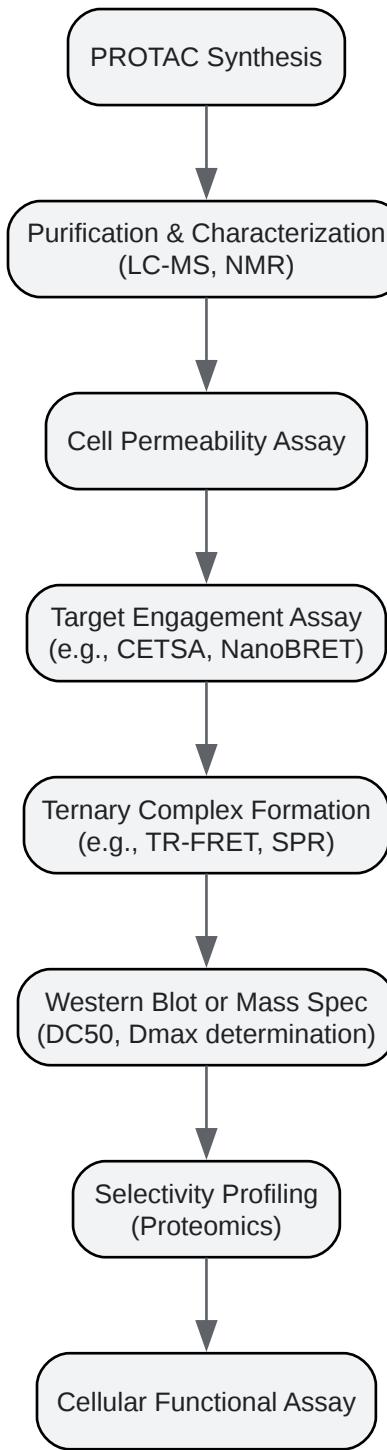
Core Compound Data

A clear understanding of the fundamental properties of **MS-Peg12-thp** is essential for its effective application in PROTAC synthesis. The table below summarizes its key molecular and physical data.

Property	Value	Source
Chemical Name	MS-Peg12-thp	-
Molecular Formula	C30H60O16S	[1] [2] [3]
Molecular Weight	708.85 g/mol	[1] [2]
CAS Number	552886-58-5	
Description	A PEG-based linker for PROTACs, joining a ligand for a target protein and a ligand for an E3 ubiquitin ligase.	


The Role of PEG Linkers in PROTAC Efficacy

Polyethylene glycol (PEG) linkers, such as **MS-Peg12-thp**, are integral to the efficacy of PROTACs. Their primary role is to bridge the two active ends of the PROTAC molecule: the warhead that binds to the protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG chain are critical parameters that influence several key aspects of PROTAC function:


- **Ternary Complex Formation:** The linker's length and flexibility are crucial for the successful formation of a stable and productive ternary complex between the POI and the E3 ligase. An optimal linker length facilitates the necessary protein-protein interactions for ubiquitination to occur.
- **Solubility and Permeability:** The hydrophilic nature of the PEG chain enhances the overall solubility and cell permeability of the PROTAC molecule, which are often large and can have poor pharmacokinetic properties.
- **Pharmacokinetics:** By modifying the physicochemical properties of the PROTAC, the PEG linker can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.

PROTAC Mechanism of Action: A Visualized Pathway

The mechanism of action for a PROTAC utilizing a linker like **MS-Peg12-thp** is a catalytic process that hijacks the cell's own ubiquitin-proteasome system to induce targeted protein degradation.

PROTAC Evaluation Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis-Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Strategic Integration of MS-Peg12-thp in PROTAC Design: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3329127#molecular-weight-and-formula-of-ms-peg12-thp-c30h60o16s>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com